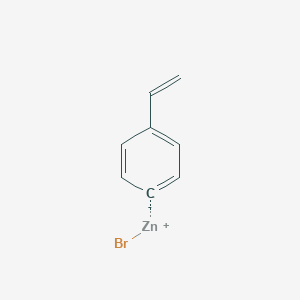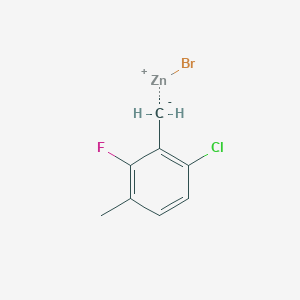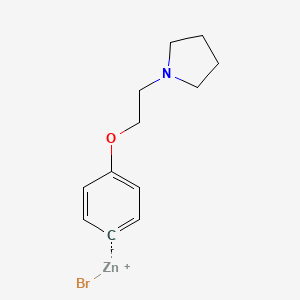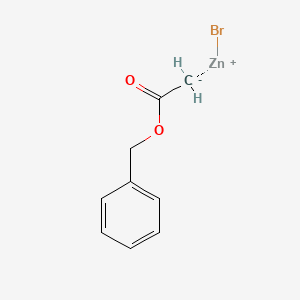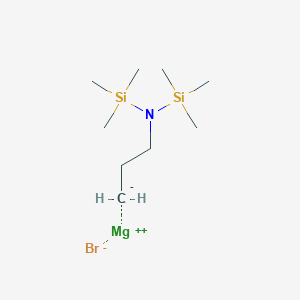
4-N-Pentylphenylzinc bromide, 0.50 M in THF
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-N-Pentylphenylzinc bromide, 0.50 M in THF, is a reagent used in organic synthesis. It is a versatile reagent that can be used in a number of laboratory experiments and applications. It is a colorless, crystalline solid that is soluble in organic solvents such as THF, benzene, and toluene. It has a melting point of ~50 °C and a boiling point of ~135 °C. 4-N-Pentylphenylzinc bromide is a strong nucleophile and is commonly used in the synthesis of a variety of organic compounds. It has been used in a wide range of scientific research applications, including the synthesis of small molecules, polymers, and pharmaceuticals.
科学的研究の応用
4-N-Pentylphenylzinc bromide has been used in a wide range of scientific research applications. It has been used in the synthesis of small molecules, polymers, and pharmaceuticals. It has also been used in the synthesis of peptides, carbohydrates, and other organic compounds. It has been used in the synthesis of heterocyclic compounds, such as thiophenes and pyridines. In addition, it has been used in the synthesis of organic catalysts and in the synthesis of organic light-emitting diodes.
作用機序
4-N-Pentylphenylzinc bromide is a strong nucleophile and is commonly used in the synthesis of a variety of organic compounds. In the reaction, the zinc bromide reacts with the 4-pentylphenol to form a zinc-bromide complex. The complex then reacts with the organic substrate to form the desired product. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to neutralize any acid formed during the reaction.
Biochemical and Physiological Effects
4-N-Pentylphenylzinc bromide is a reagent used in organic synthesis and is not intended for human or animal consumption. It is not known to have any direct biochemical or physiological effects on humans or animals.
実験室実験の利点と制限
The main advantage of 4-N-Pentylphenylzinc bromide is its versatility. It can be used in a wide variety of laboratory experiments and applications. It is also relatively easy to synthesize and is relatively inexpensive. However, it can be toxic if mishandled and should be used with caution. It is also not compatible with some organic solvents, such as water and alcohols, and should not be used in reactions involving these solvents.
将来の方向性
There are a number of potential future directions for 4-N-Pentylphenylzinc bromide. It could be used in the synthesis of more complex organic compounds and pharmaceuticals. It could also be used in the synthesis of functionalized polymers and other materials. In addition, it could be used in the synthesis of new catalysts and in the development of new synthetic methods. Finally, it could be used in the development of new materials for use in organic light-emitting diodes and other optoelectronic devices.
合成法
4-N-Pentylphenylzinc bromide is synthesized by reacting 4-pentylphenol with zinc bromide in an organic solvent such as THF. The reaction is typically carried out at room temperature, and the resulting product is a colorless crystalline solid. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to neutralize any acid formed during the reaction. The reaction can be monitored by thin-layer chromatography (TLC).
特性
IUPAC Name |
bromozinc(1+);pentylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15.BrH.Zn/c1-2-3-5-8-11-9-6-4-7-10-11;;/h6-7,9-10H,2-3,5,8H2,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXLQOSXJVQQAP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=[C-]C=C1.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







